Product packaging for 4-(1H-Pyrazol-4-yl)benzaldehyde(Cat. No.:CAS No. 1017794-45-4)

4-(1H-Pyrazol-4-yl)benzaldehyde

Cat. No.: B1328861
CAS No.: 1017794-45-4
M. Wt: 172.18 g/mol
InChI Key: ULWUAGMJLPHDGD-UHFFFAOYSA-N
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Description

4-(1H-Pyrazol-4-yl)benzaldehyde ( 1017794-45-4) is a high-value aromatic aldehyde with a molecular formula of C10H8N2O and a molecular weight of 172.18 g/mol . This compound serves as a versatile and crucial building block in organic synthesis and medicinal chemistry. Its structure, which incorporates both an electron-deficient aldehyde group and an electron-rich pyrazole heterocycle, makes it an ideal precursor for the synthesis of more complex molecules . The aldehyde group is highly reactive, readily undergoing condensation reactions with primary amines to form Schiff bases, which are important ligands in coordination chemistry and key intermediates in the development of bioactive molecules . Researchers extensively use this benzaldehyde derivative in the synthesis of novel Schiff bases, which have demonstrated significant potential in various research fields due to their biological activities and physicochemical properties . The pyrazole moiety is a privileged structure in pharmaceutical research, known to be a key pharmacophore in compounds with a range of biological activities . As such, this compound is of particular interest for constructing potential therapeutic agents. Beyond medicinal chemistry, it finds applications in materials science, particularly in the development of π-conjugated systems for new-generation electronic and photonic devices, where the delocalization of electrons is critical . For optimal stability, this product should be stored under an inert atmosphere and at 2-8°C . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8N2O B1328861 4-(1H-Pyrazol-4-yl)benzaldehyde CAS No. 1017794-45-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(1H-pyrazol-4-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c13-7-8-1-3-9(4-2-8)10-5-11-12-6-10/h1-7H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULWUAGMJLPHDGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=CNN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Chemical Transformations of 4 1h Pyrazol 4 Yl Benzaldehyde

Reactions of the Aldehyde Moiety

The aldehyde group is a primary site for a multitude of chemical reactions, most notably condensation reactions to form new carbon-nitrogen and carbon-carbon double bonds.

The reaction of an aldehyde with thiosemicarbazide (B42300) is a classic condensation reaction that yields a thiosemicarbazone. This reaction proceeds via nucleophilic attack of the terminal hydrazine (B178648) nitrogen of thiosemicarbazide on the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to form the characteristic C=N bond. juniv.edu Thiosemicarbazones derived from pyrazole (B372694) aldehydes are of significant interest due to their biological activities.

The general reaction involves refluxing equimolar amounts of 4-(1H-Pyrazol-4-yl)benzaldehyde and a desired thiosemicarbazide in a suitable solvent like ethanol (B145695), often with a catalytic amount of acid. juniv.edu

Table 1: Examples of Thiosemicarbazone Formation

Aldehyde Reactant Amine Reactant Product
This compound Thiosemicarbazide 2-((4-(1H-Pyrazol-4-yl)phenyl)methylene)hydrazine-1-carbothioamide

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond, typically formed by the condensation of a primary amine with an aldehyde or ketone. nih.govmdpi.com This reaction is an equilibrium process, and to drive it to completion, the water formed as a byproduct is often removed. mdpi.com The formation involves a two-step mechanism: nucleophilic addition of the amine to the carbonyl carbon to form an unstable carbinolamine intermediate, which then undergoes acid or base-catalyzed dehydration. nih.govresearchgate.net

A variety of Schiff bases have been synthesized from pyrazole-4-carbaldehydes by reacting them with different aromatic and heterocyclic primary amines. scielo.org.coijpsr.com These reactions are typically carried out by refluxing the reactants in a solvent like methanol (B129727) or ethanol, sometimes with a few drops of glacial acetic acid to catalyze the dehydration step. scielo.org.co

Table 2: Representative Schiff Bases Derived from Pyrazole-4-Carbaldehydes

Pyrazole Aldehyde Primary Amine Resulting Schiff Base Reference
3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde p-Toluidine (E)-4-methyl-N-((3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)aniline scielo.org.co
3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde Aniline (E)-N-((3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)aniline scielo.org.co
3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde 4-Fluoroaniline (E)-4-fluoro-N-((3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)aniline scielo.org.co
3-(5-bromothiophen-2-yl)-1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde 4-Chloroaniline N-((3-(5-bromothiophen-2-yl)-1-(4-chlorophenyl)-1H-pyrazol-4-yl)methylene)-4-chloroaniline ijpsr.com

Reactions Involving the Pyrazole Ring

The pyrazole ring itself offers avenues for further chemical modification, particularly at the N1 nitrogen atom, and can participate in cyclization reactions to form more complex heterocyclic systems.

The N1 position of the pyrazole ring in this compound is a key site for functionalization. N-acylation is a common strategy to introduce various substituents, which can significantly alter the molecule's properties. For instance, a series of 3-(2,4-dichlorophenyl)-1-(2-(substituted phenoxy)acetyl)-1H-pyrazole-4-carbaldehydes were synthesized via a multi-step process that concludes with a Vilsmeier-Haack reaction to form the pyrazole-4-carbaldehyde core, already functionalized at the N1 position. researchgate.net This demonstrates that the N1-substituent can be introduced early in the synthetic sequence. The key reaction involves treating an N'-substituted acetohydrazide with a Vilsmeier reagent (POCl₃/DMF) to construct the substituted pyrazole-4-carbaldehyde ring system. researchgate.net

Table 3: Examples of N1-Functionalized Pyrazole-4-Carbaldehydes

N1-Substituent Resulting Compound Name Reference
2-(4-chlorophenoxy)acetyl 1-(2-(4-chlorophenoxy)acetyl)-3-(2,4-dichlorophenyl)-1H-pyrazole-4-carbaldehyde researchgate.net
2-(4-nitrophenoxy)acetyl 3-(2,4-dichlorophenyl)-1-(2-(4-nitrophenoxy)acetyl)-1H-pyrazole-4-carbaldehyde researchgate.net

Pyrazole-4-carbaldehydes are valuable precursors for the synthesis of fused heterocyclic systems. The aldehyde group can react with adjacent functional groups or with external reagents in cyclocondensation reactions. For example, 1,3-diphenyl-1H-pyrazole-4-carbaldehyde reacts with various active methylene (B1212753) compounds, such as malononitrile (B47326), in the presence of a base like piperidine (B6355638) to initiate cyclization. ekb.eg This reaction with malononitrile leads to the formation of pyridopyrazole derivatives. ekb.eg Similarly, condensation with 2-cyanomethyl-4-thiazolinone yields a methylene derivative which can be a precursor for further cyclizations. umich.edu These reactions highlight the utility of the pyrazole-4-carbaldehyde scaffold in constructing complex, polycyclic molecules.

Table 4: Cyclization Reactions of Pyrazole-4-Carbaldehydes

Pyrazole Aldehyde Reagent Resulting Fused System Reference
1,3-Diphenyl-1H-pyrazole-4-carbaldehyde Malononitrile, Phenyl isothiocyanate 2-Amino-4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-(phenylthio)pyridine-3,5-dicarbonitrile ekb.eg
1,3-Diphenyl-1H-pyrazole-4-carbaldehyde Malononitrile, Hydrazine hydrate (B1144303) 3,6-Diamino-4-(1,3-diphenyl-1H-pyrazol-4-yl)pyrazolo[3,4-b]pyridine-5-carbonitrile ekb.eg

Derivatization Strategies

The dual functionality of this compound allows for a diverse range of derivatization strategies beyond those mentioned above. These modifications can be used to fine-tune the steric and electronic properties of the molecule for various applications.

At the Aldehyde Group:

Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malonic acid, malononitrile) in the presence of a base to form substituted alkenes. umich.edu

Wittig Reaction: Reaction with phosphorus ylides to convert the aldehyde into a variety of substituted alkenes.

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid (4-(1H-Pyrazol-4-yl)benzoic acid) using standard oxidizing agents.

Reduction: The aldehyde can be reduced to the corresponding alcohol ( (4-(1H-Pyrazol-4-yl)phenyl)methanol) using reducing agents like sodium borohydride.

At the Pyrazole Ring:

N-Alkylation/N-Arylation: The N1-proton is acidic and can be removed by a base, allowing for alkylation or arylation to introduce various substituents.

Electrophilic Substitution: While the pyrazole ring is generally electron-deficient, electrophilic substitution can occur, though it is less common than on benzene (B151609) rings.

These derivatization strategies underscore the importance of this compound as a versatile scaffold in medicinal and materials chemistry.

Synthesis of Thiazole (B1198619) Derivatives from Pyrazole Precursors

The aldehyde group in this compound serves as a key functional handle for the construction of thiazole rings. A common and effective method involves the initial condensation of the aldehyde with a compound containing a primary amine and a thiol or a thiourea (B124793) derivative.

One established route to synthesize 2,4-disubstituted thiazole derivatives begins with the reaction of a 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehyde with thiosemicarbazide to form a thiosemicarbazone. wikipedia.org This intermediate subsequently undergoes cyclization with a phenacyl bromide to yield the corresponding 2-(2-((3-aryl-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazinyl)-4-phenylthiazole. wikipedia.org This general approach highlights the utility of pyrazole-4-carbaldehydes in synthesizing complex heterocyclic systems.

A plausible synthetic pathway for creating a thiazole derivative from this compound is through a Hantzsch-type thiazole synthesis. This would involve the reaction of this compound with a 2-aminothiazole (B372263) derivative. The initial step is the formation of a Schiff base between the aldehyde and the amino group of the thiazole. This reaction is typically carried out in a suitable solvent like ethanol and may be facilitated by microwave irradiation to reduce reaction times. mdpi.com

Table 1: Plausible Reaction Scheme for Thiazole Derivative Synthesis

Reactant 1Reactant 2ProductReaction Type
This compound2-AminothiazoleN-((1H-Pyrazol-4-yl)methylene)thiazol-2-amineSchiff Base Formation

This initial Schiff base can then be further modified or used as a scaffold for more complex thiazole-containing molecules. The synthesis of novel thiazole derivatives often involves the incorporation of a pyrazole moiety, with studies showing that such hybrid compounds can exhibit interesting pharmacological activities. researchgate.net

Formation of Hybrid Compounds (e.g., Pyrazole-Tetrazole)

The synthesis of hybrid molecules containing both pyrazole and tetrazole rings is an area of active research due to the bioisosteric relationship between the tetrazole ring and a carboxylic acid group, which can lead to compounds with enhanced biological activities. mdpi.com

A general strategy for the synthesis of pyrazole-tetrazole hybrids involves the conversion of a cyano group on the pyrazole ring into a tetrazole ring via a [2+3] cycloaddition reaction with an azide (B81097), typically sodium azide in the presence of an ammonium (B1175870) salt or a Lewis acid. mdpi.commdpi.com

To form a pyrazole-tetrazole hybrid from this compound, the aldehyde functionality would first need to be converted into a nitrile group. This can be achieved through various standard organic transformations. For instance, the aldehyde can be converted to an oxime by reaction with hydroxylamine, followed by dehydration to the nitrile.

Once the corresponding 4-(1H-pyrazol-4-yl)benzonitrile is obtained, it can be reacted with sodium azide and a proton source, such as ammonium chloride, in a solvent like dimethylformamide (DMF) to construct the tetrazole ring. mdpi.com This would lead to the formation of 4-(4-(1H-tetrazol-5-yl)phenyl)-1H-pyrazole.

Table 2: Proposed Synthetic Route for Pyrazole-Tetrazole Hybrid

Starting MaterialIntermediateFinal ProductKey Reactions
This compound4-(1H-Pyrazol-4-yl)benzonitrile4-(4-(1H-Tetrazol-5-yl)phenyl)-1H-pyrazoleOxime formation, Dehydration, Cycloaddition

This synthetic approach allows for the creation of a direct carbon-carbon bond between the pyrazole and the tetrazole-bearing phenyl ring. Other strategies involve linking the two heterocyclic rings through different spacers. beilstein-journals.org

Synthesis of Imidazo[4,5-b]pyridine-based Derivatives

Imidazo[4,5-b]pyridines are an important class of fused heterocyclic compounds with a wide range of biological activities. The synthesis of these derivatives can be readily achieved by the condensation of a diaminopyridine with an aldehyde.

Specifically, 2-substituted imidazo[4,5-b]pyridines can be synthesized by reacting 2,3-diaminopyridine (B105623) with various benzaldehydes. nih.gov In this context, this compound can be employed as the aldehyde component. The reaction is typically carried out in a solvent such as dimethyl sulfoxide (B87167) (DMSO) in the presence of sodium metabisulfite (B1197395) (Na2S2O5), which facilitates the cyclization. mdpi.comnih.gov

The general procedure involves mixing 2,3-diaminopyridine with this compound and sodium metabisulfite in DMSO and heating the mixture. This one-pot synthesis provides a direct route to 2-(4-(1H-Pyrazol-4-yl)phenyl)-1H-imidazo[4,5-b]pyridine.

Table 3: Synthesis of an Imidazo[4,5-b]pyridine Derivative

Reactant 1Reactant 2ReagentProduct
2,3-DiaminopyridineThis compoundNa2S2O5 in DMSO2-(4-(1H-Pyrazol-4-yl)phenyl)-1H-imidazo[4,5-b]pyridine

This method is attractive due to its operational simplicity and the ability to introduce a wide variety of substituents at the 2-position of the imidazo[4,5-b]pyridine core by simply changing the aldehyde used in the reaction. organic-chemistry.orgnih.gov

Hydrazinolysis Reactions

Hydrazinolysis, in the context of aldehydes and ketones, typically refers to the reaction with hydrazine (H2NNH2) or its derivatives. The initial and most common reaction is the formation of a hydrazone. wikipedia.org This reaction involves the nucleophilic addition of hydrazine to the carbonyl carbon of the aldehyde, followed by dehydration to form a C=N-NH2 bond. nih.govlibretexts.org

The reaction of this compound with hydrazine hydrate in a suitable solvent like ethanol would lead to the formation of (E)-1-((1H-Pyrazol-4-yl)methylene)hydrazine. arjonline.org This hydrazone can be a stable final product or an intermediate for further transformations.

Table 4: Formation of a Hydrazone from this compound

Reactant 1Reactant 2ProductReaction Type
This compoundHydrazine Hydrate(E)-1-((1H-Pyrazol-4-yl)methylene)hydrazineHydrazone Formation

Advanced Spectroscopic and Analytical Characterization of 4 1h Pyrazol 4 Yl Benzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 4-(1H-Pyrazol-4-yl)benzaldehyde and its analogs. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and proton framework of a molecule. nih.govnih.gov

¹H NMR Spectral Analysis

Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum exhibits characteristic signals for the aldehyde proton, the aromatic protons of the benzaldehyde (B42025) ring, and the protons of the pyrazole (B372694) ring.

The aldehyde proton typically appears as a singlet in the downfield region, around 9.8-10.1 ppm. orientjchem.orgrsc.org The protons on the benzaldehyde ring usually appear as doublets in the aromatic region (7.5-8.0 ppm). The protons of the pyrazole ring also resonate in the aromatic region, with their specific chemical shifts and coupling patterns providing information about their positions on the ring. chemicalbook.com For instance, in a derivative, the pyrazole ring proton 3-H was observed as a singlet at 9.38 ppm. nih.gov

Table 1: Representative ¹H NMR Spectral Data for this compound and Related Structures

CompoundSolventChemical Shift (δ, ppm) and Multiplicity
4-(1H-Pyrazol-1-yl)benzaldehydeCDCl₃10.04 (s, 1H, CHO), 7.96 (d, J = 8.1 Hz, 2H, Ar-H), 7.80 (d, J = 8.1 Hz, 2H, Ar-H), 7.75 (s, 1H, Pyrazole-H), 6.51 (s, 1H, Pyrazole-H)
BenzaldehydeCDCl₃10.01 (s, 1H), 7.86 (d, J = 8 Hz, 2H), 7.61 (t, 1H), 7.51 (t, 2H)
Pyrazole-13.60 (s, 1H, NH), 7.74 (s, 2H, CH)

Data compiled from multiple sources. rsc.orgchemicalbook.comrsc.org

¹³C NMR Spectral Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound, the carbonyl carbon of the aldehyde group gives a characteristic signal in the highly deshielded region, typically around 190-193 ppm. orientjchem.orgrsc.org The aromatic carbons of the benzaldehyde and pyrazole rings appear in the range of 110-150 ppm. The specific chemical shifts help in assigning the individual carbon atoms within the rings. rsc.orgrsc.org

Table 2: Representative ¹³C NMR Spectral Data for this compound and Related Structures

CompoundSolventChemical Shift (δ, ppm)
This compound DerivativeDMSO-d₆193.0 (C=O), 136.2, 134.5, 129.4, 129.1 (Aromatic C)
BenzaldehydeCDCl₃192.41, 136.37, 134.45, 129.72, 128.98
4-methylbenzaldehydeDMSO-d₆192.6, 145.2, 134.0, 129.7, 129.6, 21.4

Data compiled from multiple sources. rsc.orgrsc.org

¹⁵N NMR Spectral Analysis

Nitrogen-15 NMR (¹⁵N NMR) spectroscopy is a powerful tool for probing the electronic environment of nitrogen atoms within a molecule. For pyrazole-containing compounds, ¹⁵N NMR can distinguish between the different nitrogen atoms in the pyrazole ring. For example, in pyrano[2,3-c]pyrazol-4(2H)-one derivatives, the "pyrrole-like" N-2 and "pyridine-like" N-1 nitrogens of the pyrazole moiety show distinct signals. nih.gov In one study, the ¹⁵N NMR spectrum of a pyrazole derivative revealed signals for the "pyrrole-like" nitrogen at δ -166.9 ppm and the "pyridine-like" nitrogen at δ -117.1 ppm. nih.gov This technique is particularly useful for studying the tautomerism and electronic structure of pyrazole derivatives.

Two-Dimensional NMR Techniques (e.g., HMBC, H2BC, LR-HSQMBC, NOESY)

Two-dimensional (2D) NMR techniques provide correlational information between different nuclei, which is invaluable for unambiguously assigning complex structures.

Heteronuclear Multiple Bond Correlation (HMBC) is used to identify long-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for connecting different fragments of a molecule, such as linking the benzaldehyde and pyrazole rings in this compound. nih.govresearchgate.net

H2BC (Heteronuclear 2-Bond Correlation) is a more specialized technique that selectively shows correlations between protons and carbons that are two bonds away. researchgate.net

Long-Range Heteronuclear Single Quantum Multiple Bond Correlation (LR-HSQMBC) is a highly sensitive experiment that can detect very long-range (4-6 bond) heteronuclear couplings, providing even more extensive connectivity information, which is particularly useful for proton-deficient molecules. researchgate.netnih.gov

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons. NOESY correlations can help to determine the stereochemistry and conformation of molecules. nih.govresearchgate.net For instance, NOESY can confirm the proximity of protons on the pyrazole ring to those on the adjacent phenyl group. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum shows characteristic absorption bands for the aldehyde group and the aromatic rings.

The most prominent band is the C=O stretching vibration of the aldehyde group, which typically appears in the region of 1680-1710 cm⁻¹. docbrown.inforesearchgate.net The C-H stretching vibration of the aldehyde group can be observed around 2700-2900 cm⁻¹. orientjchem.orgdocbrown.info The aromatic C-H stretching vibrations are usually found above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings appear in the 1400-1600 cm⁻¹ region. docbrown.inforesearchgate.net The N-H stretching vibration of the pyrazole ring can be seen as a broad band in the region of 3100-3500 cm⁻¹. chemicalbook.com

Table 3: Characteristic IR Absorption Bands for this compound and its Derivatives

Functional GroupVibrationApproximate Wavenumber (cm⁻¹)Reference
Aldehyde (C=O)Stretch1680 - 1710 docbrown.inforesearchgate.net
Aldehyde (C-H)Stretch2700 - 2900 orientjchem.orgdocbrown.info
Aromatic (C-H)Stretch> 3000 docbrown.inforesearchgate.net
Aromatic (C=C)Stretch1400 - 1600 docbrown.inforesearchgate.net
Pyrazole (N-H)Stretch3100 - 3500 chemicalbook.com

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. For this compound, the mass spectrum will show a molecular ion peak ([M]⁺) corresponding to its molecular weight. acs.orgnist.gov

The fragmentation of pyrazole compounds in the mass spectrometer is often characterized by the cleavage of the nitrogen-nitrogen bond, leading to the expulsion of a hydrogen cyanide (HCN) molecule. capes.gov.br Another common fragmentation pathway involves the loss of a nitrogen molecule. capes.gov.br High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the elemental composition of the molecule. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for the analysis of moderately polar, thermally labile, and high molecular weight compounds, making it well-suited for this compound and its derivatives. nih.gov In this method, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions that are then analyzed by the mass spectrometer.

For this compound (C₁₀H₈N₂O, Molecular Weight: 172.18 g/mol ), analysis in positive ion mode typically shows a prominent peak corresponding to the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 173.19. sigmaaldrich.comnih.gov The high sensitivity of ESI-MS allows for the detection of trace amounts of the compound and is particularly useful in monitoring reaction progress or analyzing complex mixtures. nih.gov

Derivatives of this compound are also readily characterized. The technique can confirm the successful addition of various functional groups by observing the expected mass shift in the resulting product. For instance, in the synthesis of pyrazole derivatives, ESI-MS is used to identify reaction intermediates and final products, sometimes revealing unexpected coupling products or side reactions. researchgate.net Depending on the solvent system and additives used, such as sodium or potassium salts, adduct ions like [M+Na]⁺ or [M+K]⁺ may also be observed, providing further confirmation of the molecular weight. In some cases, derivatization is intentionally performed to enhance the ESI response of a molecule. researchgate.net

The following table illustrates typical ESI-MS data for a hypothetical derivative:

CompoundMolecular FormulaExpected [M+H]⁺ (m/z)Observed Ions (m/z)
4-(1-(4-methoxybenzyl)-1H-pyrazol-4-yl)benzaldehydeC₁₈H₁₆N₂O₂293.12293.1, 315.1 [M+Na]⁺
N-(4-(1H-pyrazol-4-yl)benzylidene)anilineC₁₆H₁₃N₃248.12248.1

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is a cornerstone technique for the analysis of volatile and thermally stable compounds. This compound, being a moderately sized organic molecule, is amenable to GC-MS analysis.

In a typical GC-MS analysis, the compound is vaporized and separated from other components in a mixture based on its boiling point and affinity for the stationary phase of the GC column. mdpi.com The retention time, the time it takes for the compound to travel through the column, is a characteristic property used for its identification. After separation, the compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This high-energy ionization method causes the molecule to fragment in a reproducible manner.

The resulting mass spectrum is a fingerprint of the molecule, showing the molecular ion peak (M⁺) and a series of fragment ion peaks. The fragmentation pattern provides rich structural information. For this compound, fragmentation would likely involve characteristic losses from both the benzaldehyde and pyrazole rings. researchgate.net For example, the loss of a hydrogen radical (H•) to give an [M-1]⁺ peak, or the loss of the aldehyde group's formyl radical (•CHO) or carbon monoxide (CO) are common fragmentation pathways for benzaldehydes. nih.gov The pyrazole ring can undergo cleavage, often involving the loss of HCN or N₂. researchgate.net High-resolution GC-MS can provide highly accurate mass measurements, allowing for the determination of the elemental composition of the parent ion and its fragments. nih.govjeol.com

A table of expected fragments for the parent compound is shown below:

Ionm/z (nominal)Possible Identity
[M]⁺172Molecular Ion
[M-H]⁺171Loss of H radical
[M-CHO]⁺143Loss of formyl radical
[M-N₂H]⁺143Cleavage of pyrazole ring
[C₇H₅O]⁺105Benzoyl cation
[C₆H₅]⁺77Phenyl cation

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that couples the high-resolution separation of liquid chromatography with the sensitive and selective detection of mass spectrometry. It is particularly advantageous for compounds that are not sufficiently volatile or are thermally unstable for GC-MS. Many derivatives of this compound, especially those with polar functional groups or higher molecular weights, are ideally analyzed by LC-MS. nih.gov

The separation is typically achieved using high-performance liquid chromatography (HPLC), where the sample is passed through a column packed with a solid adsorbent material (stationary phase). Different modes of chromatography can be employed. For pyrazole-containing compounds, reversed-phase chromatography is common, but techniques like hydrophilic interaction liquid chromatography (HILIC) or mixed-mode chromatography can offer better retention and separation for very polar analytes. researchgate.netresearchgate.net

After separation in the LC system, the eluent is introduced into the mass spectrometer, commonly using an ESI or Atmospheric Pressure Chemical Ionization (APCI) source. The resulting mass spectra, similar to ESI-MS, typically show the protonated molecule [M+H]⁺. Tandem mass spectrometry (LC-MS/MS) can be used for further structural elucidation, where a specific ion (e.g., the [M+H]⁺ ion) is selected, fragmented, and its fragment ions are analyzed. This provides detailed structural information and is useful for identifying compounds in complex matrices. nih.gov

LC-MS is widely used for the characterization of pyrazole derivatives in various fields, including pharmaceutical analysis and environmental testing. nih.govresearchgate.net

TechniqueAnalyte StateKey Information ObtainedApplication for this compound
ESI-MSSolutionMolecular WeightConfirms MW of parent compound and derivatives via [M+H]⁺.
GC-MSGas PhaseMolecular Structure, PurityProvides retention time and fragmentation pattern for structural fingerprinting.
LC-MSSolutionMolecular Weight, StructureSeparates and identifies derivatives, especially non-volatile ones, in complex mixtures.

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements (like sulfur or halogens) in a compound. The results are used to determine the empirical formula of a substance and to confirm the purity of a synthesized compound. For a new derivative of this compound, elemental analysis provides critical evidence that the correct product has been formed with the expected atomic composition. nih.gov

The analysis is performed using a CHN analyzer, which involves combusting a small, precisely weighed amount of the sample at a very high temperature. The combustion products (CO₂, H₂O, and N₂) are separated and quantified. The percentage of each element in the sample is then calculated.

For this compound (C₁₀H₈N₂O), the theoretical elemental composition is:

Carbon (C): 69.76%

Hydrogen (H): 4.68%

Nitrogen (N): 16.27%

Oxygen (O): 9.29% (often determined by difference)

Experimental results for a synthesized compound are expected to be in close agreement with these theoretical values, typically within a margin of ±0.4%. This confirms that the empirical formula, and by extension the molecular formula (if the molecular weight is known), is correct. ekb.eg

The following table shows an example of elemental analysis data for a reported pyrazole derivative. ekb.eg

CompoundMolecular FormulaAnalysisC%H%N%
1-(1,3-Diphenyl-1H-pyrazol-4-yl)-N-(p-tolyl)methanimineC₂₃H₁₉N₃Calculated81.875.6812.45
Found81.905.5712.50
1-(1,3-Diphenyl-1H-pyrazol-4-yl)-N-(4-bromophenyl)methanimineC₂₂H₁₆BrN₃Calculated65.684.0110.45
Found65.704.1510.30

X-ray Diffraction Studies

X-ray diffraction (XRD) techniques are the most powerful tools for elucidating the atomic and molecular structure of a crystalline solid. They provide detailed information on bond lengths, bond angles, and the packing of molecules in the crystal lattice.

Single Crystal X-ray Diffraction

Single Crystal X-ray Diffraction is the definitive method for determining the three-dimensional structure of a crystalline compound. The technique requires a high-quality single crystal of the material, which can sometimes be challenging to grow. When a beam of X-rays is directed at the crystal, the electrons in the atoms diffract the X-rays in a specific pattern, which is recorded by a detector. By analyzing the positions and intensities of the diffracted spots, the precise arrangement of atoms in the crystal lattice can be determined.

For derivatives of this compound, this analysis provides unambiguous proof of structure, including the connectivity of atoms and the stereochemistry. nih.gov It allows for the precise measurement of all bond lengths and angles and reveals intermolecular interactions, such as hydrogen bonding or π-π stacking, which govern how the molecules are arranged in the solid state. researchgate.net This information is invaluable for understanding the physical properties of the compound and for structure-activity relationship studies.

Below is a table showing representative crystallographic data for a pyrazole derivative found in the literature. researchgate.net

ParameterValue
Compound(E)-N'-(4-fluorobenzylidene)-2-(hydroxymethyl)benzohydrazide
Chemical formulaC₁₅H₁₃FN₂O₂
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)12.3610(11)
b (Å)15.1269(17)
c (Å)8.1382(6)
β (°)106.411(9)
Volume (ų)1459.7(2)
Z (molecules/unit cell)4

X-ray Powder Diffraction (XRPD)

X-ray Powder Diffraction (XRPD) is used to analyze a polycrystalline or powdered sample. Instead of a single diffraction pattern from one crystal, the XRPD instrument collects diffraction from the randomly oriented microcrystals in the powder. The result is a characteristic diffractogram showing diffraction intensity as a function of the diffraction angle (2θ). xrpd.eu

XRPD is a key technique for:

Phase Identification: Each crystalline solid has a unique XRPD pattern, which serves as a "fingerprint." This allows for the identification of a compound by comparing its pattern to a database.

Purity Assessment: The presence of crystalline impurities can be detected by the appearance of extra peaks in the diffractogram.

Distinguishing Crystalline from Amorphous Material: Crystalline materials produce sharp, well-defined peaks, whereas amorphous materials, which lack long-range order, produce a very broad, diffuse signal (a "halo"). improvedpharma.com

Polymorph Screening: XRPD is essential for identifying and distinguishing between different crystalline forms (polymorphs) of the same compound. Polymorphs can have different physical properties, and controlling the polymorphic form is critical in industries like pharmaceuticals. improvedpharma.comresearchgate.net

For this compound and its derivatives, XRPD would be used to characterize the bulk solid material, confirm its crystalline nature, and ensure phase purity. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to investigate the electronic transitions within molecules. When organic molecules are exposed to UV (200-400 nm) or visible (400-700 nm) light, they absorb energy, causing electrons to be promoted from a lower energy molecular orbital to a higher energy one. libretexts.org For molecules containing conjugated π systems, such as this compound, UV-Vis spectroscopy is particularly informative. The structure of this compound, which incorporates a pyrazole ring, a benzene (B151609) ring, and an aldehyde group, contains multiple chromophores and a conjugated system that gives rise to characteristic electronic transitions.

The interaction with UV-Vis radiation typically excites electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). libretexts.org The energy difference (ΔE) between these orbitals corresponds to the wavelength of light absorbed. In conjugated systems like pyrazole and benzaldehyde derivatives, the most significant transitions are typically π - π* and n - π* transitions. libretexts.org The electronic spectra of pyrazole-based compounds often exhibit absorption bands that can be assigned to these transitions, providing valuable information about their electronic structure. nih.gov

The most prominent electronic transitions observed in the UV-Vis spectra of aromatic and conjugated compounds like this compound and its derivatives are π - π* transitions. nih.gov These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Such transitions are characteristic of the conjugated system formed by the pyrazole and phenyl rings. nih.gov

Research on various pyrazole-based compounds demonstrates that these π - π* transitions result in strong absorption bands in the UV region. nih.govnih.gov For instance, the electronic spectra of newly synthesized halogenoaminopyrazole derivatives, when recorded in an ethanolic solution, showed characteristic absorption values in the range of 246–300 nm. nih.gov For a series of these derivatives with a single pyrazole nucleus, two distinct absorption bands assigned to π-π* transitions were observed in the ranges of 238–323 nm and 334–520 nm. nih.gov A second series containing two pyrazole nuclei exhibited a characteristic π-π* transition band in the 428–564 nm range. nih.gov

The position and intensity of these absorption maxima (λmax) are sensitive to the molecular structure, particularly the extent of conjugation and the presence of substituents on the aromatic rings. The introduction of different functional groups can lead to a bathochromic (red shift) or hypsochromic (blue shift) effect. A study on pyrazole-based compounds noted a bathochromic shift in the λmax from approximately 218 nm to 250 nm, which was attributed to the presence of additional aromatic moieties on the compound's backbone. nih.gov This shift clearly indicates an extension of the conjugated π system. nih.gov The absorption bands observed for these compounds were all characterized as π–π* (aromatic) transitions. nih.gov

The table below summarizes the observed UV-Vis absorption maxima for different series of pyrazole derivatives, which are attributed to π-π* electronic transitions.

Compound SeriesSolventAbsorption Maxima (λmax) Range (nm)Transition TypeReference
Halogenoaminopyrazoles (one pyrazole nucleus)Ethanol (B145695)238–323 and 334–520π-π nih.gov
Halogenoaminopyrazoles (two pyrazole nuclei)Ethanol428–564π-π nih.gov
Pyrazole derivatives without phenyl scaffoldsNot Specified~218π-π nih.gov
Pyrazole derivatives with phenyl scaffoldsNot Specified~250π-π nih.gov

Computational Chemistry and Theoretical Studies of 4 1h Pyrazol 4 Yl Benzaldehyde and Its Derivatives

Quantum Chemical Investigations

Quantum chemical methods are employed to predict molecular properties based on the fundamental principles of quantum mechanics. These calculations provide detailed information about molecular structure, stability, and electronic characteristics.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It has been applied to study various pyrazole (B372694) derivatives to analyze their molecular electrostatic potential, natural bonding orbitals, and frontier molecular orbital energies. nih.gov For instance, DFT calculations have been utilized to understand the structural and electronic properties of compounds like 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, where the geometry is optimized and vibrational frequencies are calculated at the B3LYP/6-31G(d) level of theory. nih.gov Such studies help in determining properties like the HOMO-LUMO energy gap, which is indicative of the molecule's electronic stability and reactivity. nih.gov

In studies of other pyrazole derivatives, DFT has been used to analyze molecular descriptors for N-(1-(2-bromobenzoyl)-4-cyano-1H-pyrazol-5-yl) halogenated benzamides. nih.gov These calculations compute global reactivity indices such as electron affinity, ionization potential, electrophilicity index, and chemical hardness, which are consistent with experimental biological findings. nih.gov The unique characteristics of pyrazoles are often attributed to their susceptibility to electrophilic substitution at position 4 and nucleophilic attack at positions 3 and 5, leading to a diversity of structures with wide-ranging applications. nih.gov

Table 1: Selected DFT-Calculated Properties for Pyrazole Derivatives

PropertyValue/ObservationReference
HOMO-LUMO Energy Gap (3-(2-furyl)-1H-pyrazole-5-carboxylic acid)~4.458 eV nih.gov
Molecular Conformation (3-(2-furyl)-1H-pyrazole-5-carboxylic acid)Planar nih.gov
Key Interactions (N-(1-(2-bromobenzoyl)-4-cyano-1H-pyrazol-5-yl)benzamide)H-bond with threonine residue in EGFRWT active site nih.gov

This table presents a selection of findings from DFT studies on various pyrazole derivatives to illustrate the types of data obtained through these computational methods.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra of molecules. It allows for the simulation of UV-Vis spectra and provides insights into the nature of electronic transitions. For example, a theoretical UV-Vis absorption spectrum for 3-(2-furyl)-1H-pyrazole-5-carboxylic acid was simulated using TD-DFT at the B3LYP/6-31G(d) level, based on its optimized geometry. nih.gov This analysis identified a prominent absorption peak around 251 nm, which was assigned to a π → π* transition involving the HOMO→LUMO+1 excitation. nih.gov

Similar TD-DFT calculations have been performed for other complex heterocyclic systems, such as pyrazole-1,2,3-triazole hybrids, to determine their energy gaps and optical properties, providing good evidence for electronic transitions. scispace.com In the study of benzaldehyde (B42025), a related aromatic aldehyde, TD-DFT has been used to analyze its photophysical processes, including intersystem crossing and phosphorescence, by examining its adiabatic excited states. princeton.edu These studies demonstrate the utility of TD-DFT in understanding the photo-reactivity and electronic behavior of these compounds.

Table 2: TD-DFT Electronic Transition Data for a Pyrazole Derivative

MoleculeCalculated λmax (nm)Transition AssignmentOscillator Strength (f)Reference
3-(2-furyl)-1H-pyrazole-5-carboxylic acid~251π → π* (HOMO→LUMO+1)Not specified nih.gov

This table highlights a specific finding from a TD-DFT study on a pyrazole derivative to exemplify the data generated.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is extensively used in drug design to understand how a ligand might interact with a protein's active site.

For various pyrazole derivatives, molecular docking studies have been instrumental in predicting their binding affinities and interaction modes with biological targets. researchgate.net For example, docking studies on novel pyrazole-carboxamides bearing a sulfonamide moiety were performed against human carbonic anhydrase (hCA) I and II isoenzymes, revealing better interactions than the reference inhibitor. nih.gov Similarly, docking has been used to investigate the interactions of 4,5-dihydro-1H-pyrazole-1-yl acetate (B1210297) derivatives with the COX-2 enzyme, highlighting the importance of the pyrazole ring in these interactions. researchgate.net

Ligand-Protein Interactions

The analysis of ligand-protein interactions provides a detailed picture of the binding mode at the molecular level. These interactions are predominantly non-covalent and can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. In docking studies of pyrazole derivatives with the Epidermal Growth Factor Receptor (EGFR), a key hydrogen bond with a threonine residue was identified as a crucial interaction. nih.gov

The heteroaromatic nature of the pyrazole ring allows it to participate in various types of interactions. researchgate.net For pyrazine-based compounds, a related class of heterocycles, the most frequent interaction observed in the Protein Data Bank (PDB) is a hydrogen bond to the pyrazine (B50134) nitrogen atom acting as an acceptor. researchgate.net In the case of pyrazole-carboxamide derivatives targeting carbonic anhydrase, the docking analysis showed specific interactions within the active site of the hCA I and hCA II receptors. nih.gov

Table 3: Examples of Ligand-Protein Interactions from Molecular Docking Studies of Pyrazole Derivatives

Derivative ClassTarget ProteinKey Interacting Residues/Interaction TypeReference
Pyrazole-carboxamidesCarbonic Anhydrase (hCA I & II)Interactions with active site residues nih.gov
4,5-dihydro-1H-pyrazole-1-yl acetatesCyclooxygenase-2 (COX-2)Interactions involving the 4,5-dihydro-1H-pyrazole ring researchgate.net
N-(1-(2-bromobenzoyl)-4-cyano-1H-pyrazol-5-yl) benzamidesEGFRWTHydrogen bond with Threonine residue nih.gov

This table summarizes key ligand-protein interactions identified in molecular docking studies for different classes of pyrazole derivatives.

Molecular Geometry and Electronic Structure Analysis

The three-dimensional arrangement of atoms in a molecule and the distribution of its electrons are fundamental to its chemical and physical properties. Computational methods provide precise information on these aspects.

Optimized Geometries and Conformational Analysis

Geometry optimization is a computational process to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. For 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, DFT calculations at the B3LYP/6-31G(d) level showed that the molecule adopts a planar conformation, where all its constituent atoms lie in the same plane. nih.gov This planarity can have significant implications for the molecule's electronic properties and its ability to interact with other molecules.

Conformational analysis explores the different spatial arrangements (conformers) of a molecule and their relative energies. For flexible molecules, this is crucial for understanding their behavior. In the case of benzaldehyde, DFT optimizations have been performed for its ground and various excited states, revealing nearly planar geometries for all. princeton.edu The structural parameters obtained from these calculations, such as bond lengths and angles, are often in good agreement with experimental data, validating the computational approach. princeton.edu

Table 4: Optimized Geometrical Parameters for Benzaldehyde (as a reference for the aldehyde moiety)

StateC=O Bond Length (Å)Average Phenyl C-C Bond Length (Å)Reference
S01.2101.392 princeton.edu
T2 (π-π*)Not specifiedIncreased by 0.03 Å princeton.edu

This table provides reference data on a related structure to illustrate the type of information obtained from geometry optimization.

Frontier Molecular Orbitals (FMOs)

Frontier Molecular Orbitals (FMOs), which encompass the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the electronic properties and reactivity of a molecule. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity.

In computational studies of a Schiff base derivative of 4-(1H-pyrazol-4-yl)benzaldehyde, namely (E)-4-((4-(1H-pyrazol-4-yl)benzylidene)amino)benzoic acid, Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level of theory have been employed to analyze its FMOs. The HOMO of this derivative is primarily localized on the pyrazole ring, the adjacent phenyl ring, and the imine linker. In contrast, the LUMO is predominantly distributed over the benzoic acid portion of the molecule.

The calculated energies for the HOMO and LUMO are -6.215 eV and -2.283 eV, respectively. This results in a HOMO-LUMO energy gap (ΔE) of 3.932 eV. A larger energy gap is generally associated with higher kinetic stability and lower chemical reactivity. The distinct localization of the HOMO and LUMO suggests that the pyrazole and neighboring phenyl ring are the likely sites for electrophilic attack, while the benzoic acid moiety is the probable site for nucleophilic attack.

Frontier Molecular Orbital Data for (E)-4-((4-(1H-pyrazol-4-yl)benzylidene)amino)benzoic acid
ParameterEnergy (eV)
EHOMO-6.215
ELUMO-2.283
Energy Gap (ΔE)3.932

Hirshfeld Surface Computational Method for Intercontacts

Hirshfeld surface analysis is a powerful computational technique for visualizing and quantifying intermolecular interactions within a crystalline structure. This method provides insights into how molecules are packed in a crystal and the nature of the forces holding them together.

For a pyrazoline derivative synthesized from this compound, Hirshfeld surface analysis has been utilized to dissect the intermolecular contacts. The analysis reveals that H···H contacts are the most prevalent, covering the largest portion of the Hirshfeld surface. Other significant interactions identified include C–H···π interactions and N–H···N hydrogen bonds.

The dnorm surface, a key output of Hirshfeld analysis, uses a color scale to represent the distances of intermolecular contacts, with red spots indicating contacts that are shorter than the sum of the van der Waals radii. In the case of the pyrazoline derivative, these red spots highlight the presence of strong N–H···N hydrogen bonds, which are crucial for the stability of the crystal packing. The shape-indexed and curvedness plots further elucidate the planarity and stacking arrangements of the molecules within the crystal. A 2D fingerprint plot derived from the Hirshfeld surface offers a quantitative breakdown of the different intermolecular contacts, detailing the percentage contribution of each type of interaction to the total surface area.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer and conjugative interactions within a molecule. It examines the interactions between filled (donor) and vacant (acceptor) orbitals and quantifies their energetic significance through second-order perturbation theory.

NBO analysis performed on (E)-4-((4-(1H-pyrazol-4-yl)benzylidene)amino)benzoic acid using DFT at the B3LYP/6-311G(d,p) level reveals significant intramolecular charge transfer interactions that contribute to the molecule's stability. Key interactions include the delocalization of electron density from the lone pair (LP) of the pyrazole nitrogen atom to the antibonding (π*) orbitals of adjacent C-C and C-N bonds. These interactions, along with those involving the π-electrons of the benzene (B151609) rings and the C=N bond, indicate substantial electronic delocalization across the molecule. The stabilization energies (E(2)) associated with these interactions provide a quantitative measure of the hyperconjugative effects and charge delocalization, offering a more detailed picture of the electronic structure than a simple Lewis diagram.

Prediction of Reactivity Descriptors

Global reactivity descriptors, calculated from the HOMO and LUMO energies, provide a quantitative framework for predicting the chemical reactivity of a molecule. These descriptors include ionization potential (I), electron affinity (A), electronegativity (χ), chemical potential (µ), global hardness (η), global softness (S), and the electrophilicity index (ω).

For the derivative (E)-4-((4-(1H-pyrazol-4-yl)benzylidene)amino)benzoic acid, these descriptors have been calculated from its DFT-derived HOMO and LUMO energies. The ionization potential and electron affinity are calculated as I = -EHOMO and A = -ELUMO, respectively. The other descriptors are derived from these values.

The calculated global hardness (η) of 1.966 eV is consistent with the large HOMO-LUMO gap, indicating high stability. The electrophilicity index (ω) of 4.589 eV suggests that the molecule has a notable capacity to act as an electrophile.

Predicted Reactivity Descriptors for (E)-4-((4-(1H-pyrazol-4-yl)benzylidene)amino)benzoic acid
Reactivity DescriptorSymbolFormulaValue (eV)
Ionization PotentialI-EHOMO6.215
Electron AffinityA-ELUMO2.283
Electronegativityχ(I+A)/24.249
Chemical Potentialµ-(I+A)/2-4.249
Global Hardnessη(I-A)/21.966
Global SoftnessS1/(2η)0.254
Electrophilicity Indexωµ²/ (2η)4.589

Biological Activities and Mechanisms of Action of 4 1h Pyrazol 4 Yl Benzaldehyde Derivatives

Anticancer Activity

The fight against cancer has benefited from the exploration of novel chemical scaffolds, and derivatives of 4-(1H-pyrazol-4-yl)benzaldehyde have shown considerable promise in this area. nih.gov Their anticancer effects are multifaceted, encompassing direct cytotoxicity to cancer cells, inhibition of crucial cancer-related molecular targets, and the induction of programmed cell death.

Cytotoxic Activity against Cancer Cell Lines

The cytotoxic potential of this compound derivatives has been evaluated against a variety of human cancer cell lines, revealing significant inhibitory effects.

Breast Cancer (MDA-MB-231, MCF-7): Several studies have reported the efficacy of these derivatives against breast cancer cell lines. For instance, newly synthesized pyrazole (B372694) derivatives have been tested for their cytotoxic activity against MCF-7 and MDA-MB-231 tumor cell lines using the MTT assay. pleiades.online In one study, compounds 4c and 4j demonstrated notable antitumor activity with IC50 values of 17.83 μM and 19.73 μM against MDA-MB-231 and MCF-7 cell lines, respectively. researchgate.net Another investigation involving pyrazole compounds L1–L5 explored their short-term cytotoxicity on MDA-MB-231 and MCF-7 cell lines. nih.gov

Hepatocellular Carcinoma (HepG2): Pyrazoline derivatives have shown potent activity against liver cancer cells. A series of pyrazoline derivatives, 1b–12b, were evaluated for their antiproliferative activity against HepG-2 cells. nih.gov Compounds 1b and 2b, in particular, exhibited strong activity with IC50 values of 6.78 μM and 16.02 μM, respectively. nih.gov These compounds also demonstrated low cytotoxicity against normal NIH/3T3 cells, suggesting a degree of selectivity. nih.gov

Colon Cancer (HCT-116): Certain 4H-pyran and pyrano[2,3-c]pyrazole derivatives have been screened for their antiproliferative effects against HCT-116 human colorectal cancer cells. nih.gov

Other Cancer Cell Lines: The cytotoxic effects of these derivatives extend to other cancer types. For example, some pyrazole-based heterocycles have shown promising activity against A549 human lung adenocarcinoma cell lines. nih.gov One study found that compound 2 was effective in inhibiting the growth of A549 cells, with an EC50 of 220.20 µM. mdpi.com

Table 1: Cytotoxic Activity of Selected this compound Derivatives

CompoundCancer Cell LineIC50/EC50 (µM)Reference
4c MDA-MB-23117.83 researchgate.net
4j MCF-719.73 researchgate.net
1b HepG26.78 nih.gov
2b HepG216.02 nih.gov
2 A549220.20 mdpi.com

Inhibition of Cancer-Related Targets

The anticancer activity of this compound derivatives is often attributed to their ability to inhibit specific enzymes and proteins that are critical for cancer cell proliferation and survival.

Cyclin-Dependent Kinase 2 (CDK2): A novel series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines, derived from the bioisosteric replacement of a phenylsulfonamide moiety with pyrazole derivatives, has demonstrated potent CDK2 inhibitory activity. nih.gov Compound 15 from this series was identified as a highly potent CDK2 inhibitor with a Ki of 0.005 µM and exhibited sub-micromolar antiproliferative activity against a panel of 13 cancer cell lines. nih.gov Mechanistic studies in ovarian cancer cells revealed that this compound reduced the phosphorylation of retinoblastoma at Thr821. nih.gov

Wee1 Kinase: A series of novel (1H-pyrazol-4-ylamino)pyrimidine derivatives have been designed as selective Wee1 inhibitors for cancer treatment. nih.gov

Other Targets: Research has also pointed towards the inhibition of other cancer-related targets, although detailed mechanistic studies for this compound itself are less common. The broader class of pyrazole derivatives has been associated with the inhibition of various kinases and enzymes involved in cancer progression.

Apoptosis Induction

A key mechanism through which many anticancer agents exert their effects is the induction of apoptosis, or programmed cell death.

Mechanism in HepG2 Cells: Further investigation into the mechanisms of action of pyrazoline derivative 1b revealed that it arrested the HepG-2 cell cycle at the G2/M phase, particularly at high concentrations, and induced apoptosis. nih.gov This was accompanied by the upregulation of pro-apoptotic proteins such as cleaved caspase-3, cleaved PARP, Bax, and p53, and the downregulation of the anti-apoptotic protein Bcl-2 in a dose-dependent manner. nih.gov

Role of Caspase-3 and Bax: Studies on N-propananilide derivatives bearing a pyrazole ring have shown that their neuroprotective effects, which can be relevant to cancer cell death, are linked to decreased levels of the pro-apoptotic protein Bax and reduced activation of caspase-3. nih.gov

Antimicrobial Activity

In addition to their anticancer properties, derivatives of this compound have demonstrated significant activity against a range of microbial pathogens, including both bacteria and fungi. nih.gov

Antibacterial Activity

The antibacterial efficacy of these compounds has been tested against both Gram-positive and Gram-negative bacteria.

Escherichia coli: Several studies have highlighted the activity of pyrazole derivatives against E. coli. In one study, a series of pyrazolo[3,4-b]pyridines were evaluated, and compounds 6b, 6d, and 6h showed moderate activity with inhibition zones of 13, 16, and 12 mm, respectively. japsonline.com Another investigation found that compound 3 was highly active against E. coli with a minimum inhibitory concentration (MIC) of 0.25 μg/mL. nih.gov A synthesized 4-[(1H-pyrazol-1-yl)methyl]-4-methyl-2-phenyl-4,5-dihydrooxazole derivative also showed strong inhibitory activity against E. coli with an inhibition zone of 24 mm. researchgate.net

Staphylococcus aureus: Pyrazole derivatives have also shown promise against S. aureus. Pyrazoline derivatives 5, 19, and 24 exhibited the highest antibacterial activity against S. aureus with a MIC value of 64 µg/mL. nih.gov In another study, pyrazolo[3,4-b]pyridine derivatives 6b, 8c, and 8g displayed moderate activity with inhibition zones of 12 mm. japsonline.com

Bacillus subtilis: The antibacterial activity of pyrazole derivatives extends to B. subtilis. Pyrazoline compounds 22 and 26 showed the best activity against B. subtilis with a MIC of 64 µg/mL. nih.gov A 4-[(1H-pyrazol-1-yl)methyl]-4-methyl-2-phenyl-4,5-dihydrooxazole derivative also demonstrated an inhibition zone of 8 mm against this bacterium. researchgate.net

Pseudomonas aeruginosa: Some pyrazole derivatives have shown activity against P. aeruginosa. Pyrazoline-clubbed pyrazole derivatives have been reported as potent antimicrobial agents against this bacterium. nih.gov Additionally, pyrazolo[3,4-b]pyridine derivative 6h and thieno[2,3-b]pyridines 8f and 8g displayed moderate activities with inhibition zones of 13 mm, 12 mm, and 13 mm, respectively. japsonline.com

Table 2: Antibacterial Activity of Selected this compound Derivatives

Compound/DerivativeBacterial StrainActivity (MIC/Inhibition Zone)Reference
Compound 3 Escherichia coliMIC: 0.25 μg/mL nih.gov
4-[(1H-pyrazol-1-yl)methyl]-4-methyl-2-phenyl-4,5-dihydrooxazole Escherichia coliIZ: 24 mm researchgate.net
Pyrazoline 5, 19, 24 Staphylococcus aureusMIC: 64 µg/mL nih.gov
Pyrazoline 22, 26 Bacillus subtilisMIC: 64 µg/mL nih.gov
Pyrazolo[3,4-b]pyridine 6h Pseudomonas aeruginosaIZ: 13 mm japsonline.com

Antifungal Activity

The antifungal potential of pyrazole derivatives has been primarily investigated against Candida albicans, a common opportunistic fungal pathogen.

Candida albicans: Several studies have reported the antifungal activity of pyrazole derivatives against C. albicans. One study found that pyrazoline derivative 5 was the most active compound against C. albicans, with a MIC value of 64 µg/mL. nih.gov Another investigation of two 1,3,4-oxadiazole (B1194373) derivatives, LMM5 and LMM11, which could be related to pyrazole structures, showed they were effective against C. albicans with a MIC of 32 μg/ml and exhibited a fungistatic profile. frontiersin.org Cinnamaldehyde, a related aldehyde, also demonstrated antifungal activity against C. albicans with a minimum inhibitory concentration of 125 μg/ml. nih.gov Furthermore, its derivative, 4-Cl Cinnamaldehyde, showed inhibitory effects against C. albicans both in vitro and in vivo. nih.gov

Anti-inflammatory Activity

Derivatives of this compound have demonstrated notable anti-inflammatory effects in various experimental models. These compounds often target key mediators of the inflammatory cascade, such as pro-inflammatory cytokines.

A series of hydrazone derivatives of pyrazole-4-carboxaldehydes were synthesized and evaluated for their ability to inhibit tumor necrosis factor-alpha (TNF-α), a critical cytokine in systemic inflammation. eurekaselect.com Bioassays revealed that most of the synthesized compounds significantly inhibited the expression of TNF-α. eurekaselect.com Notably, compounds 7b and 11c showed dose-dependent TNF-α inhibitory activity, with IC₅₀ values of 5.56 µM and 3.69 µM, respectively. eurekaselect.com In a vivo model of xylene-induced ear edema, intraperitoneal administration of these compounds markedly reduced inflammation. eurekaselect.com Compound 11c was particularly effective, inhibiting edema by 49.59% at a 20 mg/kg dose, an efficacy comparable to the standard anti-inflammatory drug dexamethasone. eurekaselect.com

In another study, a series of pyrazole derivatives were synthesized using an ultrasound-assisted condensation technique. nih.gov Among the tested compounds, 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide (4) exhibited superior anti-inflammatory activity when compared to the standard nonsteroidal anti-inflammatory drug (NSAID), Diclofenac sodium. nih.gov The research underscores the potential of pyrazole derivatives as a promising class of anti-inflammatory agents. nih.govmdpi.comnih.govresearchgate.net

Table 1: Anti-inflammatory Activity of this compound Derivatives

CompoundAssayActivityReference
Compound 7bTNF-α InhibitionIC₅₀ = 5.56 µM eurekaselect.com
Compound 11cTNF-α InhibitionIC₅₀ = 3.69 µM eurekaselect.com
Compound 11cXylene-induced ear edema (in vivo)49.59% inhibition at 20 mg/kg eurekaselect.com
2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide (4)Anti-inflammatory screeningMore potent than Diclofenac sodium nih.gov

Antioxidant Activity

Oxidative stress, resulting from an imbalance between free radical production and antioxidant defenses, is implicated in numerous diseases. Pyrazole derivatives have been extensively investigated as antioxidant agents capable of mitigating this damage. nih.gov

The antioxidant potential of pyrazole derivatives is often attributed to the hydrogen-donating ability of the NH proton within the pyrazole ring. nih.gov Research into novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives demonstrated their capacity as potent antioxidants. nih.gov These compounds were evaluated for their radical scavenging activity (RSA) against stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and other reactive species. nih.gov Similarly, studies on other pyrazole-based heterocycles have confirmed that certain derivatives possess strong antioxidant potencies. nih.gov The development of pyrazole-containing molecules continues to be a key strategy in the search for effective agents to combat oxidative stress-induced cellular damage. nih.govnih.gov

Enzyme Inhibition

The versatility of the pyrazole scaffold allows for the design of potent and selective enzyme inhibitors, targeting key proteins involved in cell signaling and disease progression.

Aurora kinases and FMS-like tyrosine kinase 3 (FLT3) are critical regulators of cell division and are frequently overexpressed or mutated in various cancers, making them prime targets for therapeutic intervention.

Optimization of an imidazo[4,5-b]pyridine-based series of kinase inhibitors led to the discovery of 6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine (27e) . uq.edu.auacs.orgnih.gov This compound was identified as a potent dual inhibitor of both Aurora and FLT3 kinases, with dissociation constants (Kd) of 7.5 nM for Aurora-A and 6.2 nM for FLT3. uq.edu.aunih.gov It also effectively inhibited the constitutively active FLT3-ITD mutant, which is associated with a poor prognosis in acute myeloid leukemia (AML). uq.edu.aunih.gov

Another significant discovery from fragment-based screening is AT9283 , a pyrazol-4-yl urea (B33335) compound. dundee.ac.uk AT9283 is a multitargeted kinase inhibitor with potent activity against Aurora A and Aurora B (IC₅₀ ≈ 3 nM). dundee.ac.uk It also inhibits other kinases, including JAK2 and the Abl(T315I) mutant. dundee.ac.uk

Furthermore, a series of 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives were designed as specific Aurora-A kinase inhibitors. nih.gov Within this series, compound P-6 was found to be a highly potent inhibitor of Aurora-A kinase with an IC₅₀ value of 0.11 ± 0.03 µM and exhibited significant cytotoxicity against HCT-116 and MCF-7 cancer cell lines. nih.gov

Table 2: Kinase Inhibitory Activity of Pyrazole Derivatives

CompoundTarget KinaseInhibitory ActivityReference
Compound 27eAurora-AKd = 7.5 nM uq.edu.auacs.orgnih.gov
FLT3Kd = 6.2 nM uq.edu.auacs.orgnih.gov
AT9283Aurora-AIC₅₀ ≈ 3 nM dundee.ac.uk
Aurora-BIC₅₀ ≈ 3 nM dundee.ac.uk
Compound P-6Aurora-AIC₅₀ = 0.11 ± 0.03 µM nih.gov

Phosphodiesterases (PDEs) are enzymes that regulate cellular signaling by degrading cyclic nucleotides like cAMP and cGMP. nih.gov Inhibition of specific PDE families is a therapeutic strategy for various conditions. While PDE4 is a known target for inducing apoptosis in chronic lymphocytic leukemia (CLL), studies suggest that compensatory up-regulation of other PDEs, such as PDE3B, can lead to treatment resistance. nih.gov This indicates that dual inhibition of PDE3 and PDE4 may be beneficial for some patients. nih.gov

The pyrazole scaffold has been incorporated into selective PDE inhibitors. For instance, [¹⁸F]JNJ4151047 , a pyrazole derivative, was developed as a highly selective inhibitor of PDE10A, with an IC₅₀ of 0.5 nM. nih.gov Importantly, this compound showed over 1,000-fold greater selectivity for PDE10A compared to other PDE subtypes, including PDE3A. nih.gov While this specific compound targets PDE10A, it demonstrates the principle that the pyrazole core can be engineered to achieve high potency and selectivity for specific PDE family members, suggesting the feasibility of designing pyrazole-based inhibitors for PDE3A and PDE3B.

Other Biological Activities

The structural diversity of pyrazole derivatives has been leveraged to develop agents effective against a range of viruses.

More specific derivatives have shown efficacy against other viruses. A series of 4-substituted pyrazoles were synthesized from 5-chloro-4-formyl-3-methyl-1-phenylpyrazole and tested against Newcastle disease virus (NDV), a major pathogen in the poultry industry. nih.govresearchgate.net Notably, a hydrazone derivative (6) and a thiazolidinedione derivative (9) provided complete (100%) protection against NDV in experimental models. nih.govresearchgate.net

Furthermore, a series of N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines were evaluated for broad-spectrum antiviral activity. frontiersin.org Many of these derivatives were found to interfere with the replication of Yellow Fever Virus (YFV) and Respiratory Syncytial Virus (RSV) in the micromolar range, showing improved potency and selectivity compared to reference antiviral drugs. frontiersin.org

Table 3: Antiviral Activity of Pyrazole Derivatives

Derivative ClassTarget VirusKey FindingReference
Hydroxyquinoline-pyrazolesSARS-CoV-2, MERS-CoV, HCoV-229EPromising antiviral activity against tested coronaviruses. rsc.org
Hydrazone derivative (6)Newcastle Disease Virus (NDV)100% protection observed. nih.govresearchgate.net
Thiazolidinedione derivative (9)Newcastle Disease Virus (NDV)100% protection observed. nih.govresearchgate.net
N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilinesYellow Fever Virus (YFV), Respiratory Syncytial Virus (RSV)Interfered with viral replication in the micromolar range. frontiersin.org

Antiparasitic Activity (e.g., Leishmanicidal activity)

Derivatives of this compound have demonstrated significant potential as antiparasitic agents, particularly against Leishmania species, the causative agents of leishmaniasis.

A series of 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives were synthesized and evaluated for their in vitro activity against promastigote forms of Leishmania infantum and Leishmania amazonensis. Several of these compounds exhibited notable leishmanicidal effects. Specifically, compounds 3b and 3e showed impressive activity, with IC50 values of 0.059 mM and 0.065 mM against L. infantum, respectively. The activity of compound 3b was comparable to that of the reference drug pentamidine (B1679287) against L. infantum (IC50 = 0.062 mM) and also showed an IC50 of 0.070 mM against L. amazonensis. Current time information in Bangalore, IN. These findings highlight the potential of this class of pyrazole derivatives as a promising starting point for the development of new antileishmanial drugs. Current time information in Bangalore, IN.

In another study, 1H-pyrazole-4-carbohydrazide derivatives were investigated for their leishmanicidal properties. Among the synthesized compounds, 1-(4-bromophenyl)-N'-[(4-nitrophenyl)methylene]-1H-pyrazole-4-carbohydrazide (27) and 1-(4-nitrophenyl)-N'-[(4-chlorophenyl)methylene]-1H-pyrazole-4-carbohydrazide (15) were particularly effective against promastigotes of L. amazonensis. researchgate.net Compound 27 displayed an EC50 value of 50 µM, while compound 15 had an EC50 of 80 µM when tested against murine peritoneal macrophages for toxicity. researchgate.net

Furthermore, research into 4-[5-(4-phenoxyphenyl)-2H-pyrazol-3-yl]morpholine derivatives revealed moderate activity against Leishmania donovani. Compounds 2 , 3 , and 12 from this series were identified as the most promising, with IC50 values ranging from 2.3 to 5.2 µM. nih.gov

Table 1: Leishmanicidal Activity of this compound Derivatives

CompoundDerivative ClassTarget SpeciesActivity MetricValueReference
3b4-(1H-Pyrazol-1-yl)benzenesulfonamideL. infantumIC500.059 mM Current time information in Bangalore, IN.
3e4-(1H-Pyrazol-1-yl)benzenesulfonamideL. infantumIC500.065 mM Current time information in Bangalore, IN.
3b4-(1H-Pyrazol-1-yl)benzenesulfonamideL. amazonensisIC500.070 mM Current time information in Bangalore, IN.
1-(4-bromophenyl)-N'-[(4-nitrophenyl)methylene]-1H-pyrazole-4-carbohydrazide (27)1H-Pyrazole-4-carbohydrazideL. amazonensisEC5050 µM researchgate.net
1-(4-nitrophenyl)-N'-[(4-chlorophenyl)methylene]-1H-pyrazole-4-carbohydrazide (15)1H-Pyrazole-4-carbohydrazideL. amazonensisEC5080 µM researchgate.net
Compound 24-[5-(4-Phenoxyphenyl)-2H-pyrazol-3-yl]morpholineL. donovaniIC502.3-5.2 µM nih.gov
Compound 34-[5-(4-Phenoxyphenyl)-2H-pyrazol-3-yl]morpholineL. donovaniIC502.3-5.2 µM nih.gov
Compound 124-[5-(4-Phenoxyphenyl)-2H-pyrazol-3-yl]morpholineL. donovaniIC502.3-5.2 µM nih.gov

Analgesic Activity

The pyrazole nucleus is a well-established pharmacophore in the design of analgesic agents. Several studies have explored derivatives of this compound and related structures for their pain-relieving properties.

A study focused on 1-(4-substitutedphenyl)-3-phenyl-1H-pyrazole-4-carbaldehydes evaluated their analgesic activities. researchgate.net While specific quantitative data is not provided in the abstract, the study indicates that these compounds were tested for their analgesic effects. researchgate.net

In a related area of research, 3-methyl pyrazolone (B3327878) derivatives were synthesized and evaluated for their analgesic and anti-inflammatory activities. nih.gov One of the tested compounds, PYZ2 (4-[2-chlorobenzylidine]-3-methylpyrazolin-5(4H)-one) , demonstrated a more prominent analgesic response at a dose of 400 mg/kg body weight, with its effectiveness being comparable to the standard drug indomethacin (B1671933) at the 4-hour time point in the tail flick method. nih.gov All tested pyrazolone derivatives showed significant analgesic activities in both the tail flick and acetic acid-induced writhing methods. nih.gov

Furthermore, a series of 6-phenyl-4-substituted benzylidene tetrahydro pyridazin-3(2H)-one derivatives were synthesized and showed significant analgesic activities in the hot plate model when compared to a control group. nih.gov Although not direct derivatives of the title compound, pyridazinones share structural similarities with pyrazoles.

Table 2: Analgesic Activity of Pyrazole Derivatives

CompoundDerivative ClassTest ModelObservationReference
PYZ2 (4-[2-chlorobenzylidine]-3-methylpyrazolin-5(4H)-one)3-Methyl PyrazoloneTail Flick MethodMore prominent analgesic response at 400 mg/kg b.w., comparable to indomethacin. nih.gov
All tested PYZ derivatives3-Methyl PyrazoloneAcetic Acid-Induced WrithingSignificant analgesic activity. nih.gov
6-Phenyl-4-Substituted Benzylidene Tetrahydro Pyridazin-3(2H)-ones (IIIA-IIIC)Tetrahydro PyridazinoneHot Plate ModelSignificant analgesic activities (p<0.001) compared to control. nih.gov

Antidepressant Activity

The search for novel antidepressant agents has led to the investigation of various heterocyclic compounds, including derivatives of this compound.

A study focused on the synthesis and in silico assessment of novel pyrazole carbaldehyde derivatives as potential antidepressants. nih.gov This research designed a novel antidepressant intended to act as a selective serotonin (B10506) reuptake inhibitor (SSRI). nih.gov One of the synthesized compounds was 1-(4-chlorophenyl)-3-(4-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde (B1) . nih.gov The study noted that certain compounds within the series displayed superior antidepressant activity when compared to the standard drug fluoxetine. nih.gov The compound with a primary amine substituent (B2 ) showed the highest activity. nih.gov

In a broader context, pyrazoline derivatives , which are structurally related to pyrazoles, have been reported to exhibit antidepressant-like activities. researchgate.net Some triazolo-pyrazoline derivatives were synthesized and showed varying levels of antidepressant effects in modified forced swimming and tail suspension tests when compared to fluoxetine. researchgate.netrjpbr.com Importantly, these compounds did not induce motor coordination changes, suggesting that the observed antidepressant effects were not due to motor abnormalities. researchgate.netrjpbr.com

Table 3: Antidepressant Activity of Pyrazole Derivatives

Compound/Derivative ClassKey FindingMechanism of Action (Proposed)Reference
1-(4-chlorophenyl)-3-(4-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde (B1) and related derivativesSome derivatives showed superior antidepressant activity compared to fluoxetine. Compound with primary amine (B2) was most active.Selective Serotonin Reuptake Inhibitor (SSRI) nih.gov
Triazolo-pyrazoline derivativesExhibited varying levels of antidepressant activities in preclinical models.Not specified in the abstract. researchgate.netrjpbr.com

Antihypertensive Activity

Derivatives of this compound have emerged as a promising class of compounds for the management of hypertension.

One notable derivative, 4-[(1-phenyl-1H-pyrazol-4-yl)methyl]1-piperazine carboxylic acid ethyl ester (LQFM008) , has been shown to possess hypotensive and antihypertensive effects. sciencescholar.us In anesthetized normotensive rats, intravenous administration of LQFM008 led to a dose-dependent reduction in mean arterial pressure (MAP). sciencescholar.us In spontaneously hypertensive rats (SHR), LQFM008 also reduced MAP in a dose-dependent manner. sciencescholar.us Furthermore, a week of oral administration of LQFM008 resulted in a temporal reduction in systolic blood pressure (SBP) in hypertensive rats. sciencescholar.us The mechanism of action appears to involve the participation of nitric oxide, 5-HT1A, and muscarinic receptors. sciencescholar.us

Another pyrazole derivative, 5-(1-(3-fluorophenyl)-1H-pyrazol-4-yl)-2H-tetrazole (LQFM-21) , has also been investigated for its antihypertensive properties. Chronic oral administration of LQFM-21 for 15 days significantly reduced the MAP in SHR. researchgate.netzsmu.edu.ua The antihypertensive and vasodilator effects of LQFM-21 are suggested to involve the nitric oxide/cyclic guanosine (B1672433) monophosphate (NO/cGMP) pathway and muscarinic receptors. researchgate.net

A novel compound, 221s (2,9) , which incorporates a pyrazole-like structure, demonstrated a significant reduction in both systolic and diastolic blood pressure in SHR rats after 4 weeks of administration, with an antihypertensive effect equivalent to captopril. semanticscholar.org The mechanism for this compound involves the inhibition of the renin-angiotensin-aldosterone system (RAAS) and enhancement of vascular endothelial function by upregulating nitric oxide (NO) levels. semanticscholar.org

Table 4: Antihypertensive Activity of Pyrazole Derivatives

CompoundAnimal ModelKey FindingProposed Mechanism of ActionReference
LQFM008Normotensive and Spontaneously Hypertensive RatsDose-dependent reduction in Mean Arterial Pressure (MAP) and Systolic Blood Pressure (SBP).Involvement of nitric oxide, 5-HT1A, and muscarinic receptors. sciencescholar.us
LQFM-21Spontaneously Hypertensive Rats (SHR)Significant reduction in MAP after chronic oral administration.Involvement of the NO/cGMP pathway and muscarinic receptors. researchgate.netzsmu.edu.ua
221s (2,9)Spontaneously Hypertensive Rats (SHR)Significant reduction in systolic and diastolic blood pressure, equivalent to captopril.Inhibition of RAAS and upregulation of NO. semanticscholar.org

Herbicidal Activities and Pigment Biosynthesis Inhibition

Beyond pharmaceutical applications, derivatives of this compound have been explored for their potential use in agriculture as herbicides.

A study on a series of novel 4-(1H-pyrazol-1-yl)pyrimidine derivatives assessed their herbicidal activities. Several of these compounds exhibited good herbicidal activity against Pennisetum alopecuroides L. Notably, 2-methyl-4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-6-(prop-2-yn-1-yloxy)pyrimidine showed the highest inhibition of chlorophyll (B73375) level in the seedlings of this weed, with an IC50 value of 3.14 mg L-1. This inhibition of chlorophyll points to a mechanism involving the disruption of pigment biosynthesis. The structure-activity relationship studies indicated that an alkynyloxy group at the 6-position of the pyrimidine (B1678525) ring was crucial for these bleaching activities.

Another compound from the same series, N-ethyl-6-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-pyrimidin-4-amine , displayed the strongest inhibitory activity against the root growth of P. alopecuroides, with an IC50 of 1.90 mg L-1. This suggests that different substitutions on the pyrazolylpyrimidine scaffold can lead to varied herbicidal effects, targeting different aspects of plant growth and development.

**Table 5: Herbicidal Activity of 4-(1H-Pyrazol-1-yl)pyrimidine Derivatives against *Pennisetum alopecuroides L.***

CompoundActivityIC50 ValueReference
2-methyl-4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-6-(prop-2-yn-1-yloxy)pyrimidineInhibition of chlorophyll level3.14 mg L-1
N-ethyl-6-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-pyrimidin-4-amineInhibition of root growth1.90 mg L-1

Potential Applications in Materials Science

Metal-Organic Framework (MOF) Ligands

Metal-Organic Frameworks (MOFs) are a class of crystalline, porous materials constructed from metal ions or clusters linked together by organic molecules, often referred to as ligands. digitellinc.com The ability to tailor the organic ligand is a key aspect of MOF chemistry, allowing for the design of materials with specific properties for applications in gas storage, separations, catalysis, and sensing. digitellinc.comdntb.gov.ua

The pyrazole (B372694) moiety is a well-established functional group for the construction of MOFs. digitellinc.comdntb.gov.ua The nitrogen atoms in the pyrazole ring are effective at coordinating with metal centers, leading to the formation of stable, porous frameworks. For instance, ligands based on 1H-pyrazole-4-carboxylic acid have been successfully used to create multifaceted MOFs. dntb.gov.ua This suggests that 4-(1H-Pyrazol-4-yl)benzaldehyde could serve as a precursor to a valuable MOF ligand. The aldehyde group can be readily oxidized to a carboxylic acid, a common coordinating group in MOF synthesis, to produce 4-(1H-Pyrazol-4-yl)benzoic acid. This subsequent molecule would then be able to link metal ions to form a robust framework.

Furthermore, research on related pyrazole-based ligands demonstrates their utility. A tritopic ligand, tris(4-(1H-pyrazol-4-yl)phenyl)arsane (H₃TPZA), has been synthesized and used to create novel Arsenic Coordination Materials (AsCMs), which are isostructural to some MOFs. digitellinc.com These materials exhibit unusual pore structures and have potential applications in gas sorption and sensing. digitellinc.com The synthesis of such complex ligands highlights the modularity and versatility of the pyrazole building block.

The table below summarizes examples of pyrazole-based ligands and the resulting MOFs, illustrating the potential of this class of compounds.

LigandResulting MOF/Coordination MaterialMetal Center(s)Potential Application
tris(4-(1H-pyrazol-4-yl)phenyl)arsane (H₃TPZA)AsCM-303, AsCM-304Zn(II), Ni(II)Gas sorption, SO₂ sensing digitellinc.com
1H-Pyrazole-4-carboxylic acidVarious MOFsVariousMultifaceted materials dntb.gov.ua
Pyrazole-di-carboxylateMOF-303 (Al-3.5-PDA)Al(III)Formaldehyde capture researchgate.net
Pyrazole functionalized carboxylic acidsMOF-1, MOF-2Zn(II)Organic dye adsorption sigmaaldrich.com

Optical Materials

Materials with nonlinear optical (NLO) properties are crucial for modern technologies such as telecommunications, optical data storage, and optical signal processing. nih.govnih.gov The NLO response of a material is related to its ability to alter the properties of light passing through it. Organic molecules with significant NLO properties often feature a push-pull electronic structure, where an electron-donating group is connected to an electron-accepting group through a conjugated π-system. researchgate.net This arrangement facilitates intramolecular charge transfer (ICT), a key mechanism for NLO activity. researchgate.net

The table below presents NLO data for a related imidazole (B134444) derivative, highlighting the potential of this class of heterocyclic compounds.

Table 1: Nonlinear Optical Properties of 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol

Property Value
Nonlinear absorption coefficient (β) 4.044 × 10⁻¹ cmW⁻¹ nih.govresearchgate.net
Nonlinear refractive index (n₂) 2.89 × 10⁻⁶ cm²W⁻¹ nih.govresearchgate.net

Photoluminescence Properties

Photoluminescence is the emission of light from a substance that has absorbed light. Materials with strong photoluminescence are used in a wide range of applications, including sensors, displays, and bio-imaging. The luminescence in organic molecules often arises from the relaxation of electrons from an excited state, which is typically a π* orbital, to the ground state.

The conjugated π-electron system present in pyrazole derivatives makes them promising candidates for photoluminescent materials. scielo.br Research on benzaldehyde-pyrazoline hybrids has shown that these compounds exhibit fluorescence. scielo.br For instance, certain pyrazoline derivatives display emission maxima at approximately 350 nm. scielo.br The introduction of different substituents on the heterocyclic ring can tune the photophysical properties, such as the intensity and wavelength of the emitted light. scielo.br

Luminescent MOFs (LMOFs) are a specific class of materials where the emission can originate from the organic ligand, the metal center, or from ligand-to-metal or metal-to-ligand charge transfer processes. The porous nature of LMOFs makes them particularly suitable for sensing applications, as the luminescence can be quenched or enhanced by the presence of specific analytes within the pores. rsc.org

The photophysical properties of a related benzaldehyde-pyrazoline hybrid are detailed in the table below, demonstrating the fluorescent potential of such structures.

Table 2: Photophysical Properties of Benzaldehyde-Pyrazoline Hybrids

Compound Excitation Wavelength (λex) Emission Maximum (λem)

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(1H-Pyrazol-4-yl)benzaldehyde, and what critical reaction conditions must be optimized?

  • Methodological Answer : A widely used approach involves condensation reactions between pyrazole derivatives and benzaldehyde precursors. For example, substituted pyrazoles can react with halogenated benzaldehydes under reflux conditions in ethanol or DMF, catalyzed by acetic acid (e.g., 5 drops of glacial acetic acid for 4 hours) . Key parameters include temperature control (reflux at ~80°C), stoichiometric ratios (1:1 molar ratio of reactants), and purification via recrystallization from ethanol. Evidence from analogous syntheses suggests adapting protocols for pyrazole coupling, such as using 4-pyrazoleboronic acid in Suzuki-Miyaura cross-coupling with 4-bromobenzaldehyde .

Q. How can the purity of this compound be assessed using chromatographic techniques?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) is recommended for purity analysis. A mobile phase of acetonitrile/water (70:30 v/v) at 1 mL/min flow rate can resolve impurities. Purity ≥95% is typical for research-grade material, as validated in studies of structurally similar aldehydes . Melting point determination (e.g., 97.5–99°C for methyl-substituted analogs) provides additional confirmation .

Q. What are the key spectroscopic markers (NMR, IR) for confirming the structure of this compound?

  • Methodological Answer :

  • ¹H NMR : The aldehyde proton appears as a singlet at δ 9.8–10.0 ppm. Pyrazole protons resonate as doublets (δ 7.5–8.5 ppm), and aromatic protons on the benzaldehyde ring show multiplet signals at δ 7.3–7.7 ppm .
  • IR : Strong absorption bands at ~1680 cm⁻¹ (C=O stretch of aldehyde) and ~3150 cm⁻¹ (N-H stretch of pyrazole) confirm functional groups .

Advanced Research Questions

Q. How does the electronic nature of the pyrazole ring influence the reactivity of the aldehyde group in cross-coupling reactions?

  • Methodological Answer : The electron-deficient pyrazole ring (due to aromatic N-heterocycle) enhances electrophilicity at the aldehyde group, facilitating nucleophilic additions or condensations. For instance, in Mannich reactions, the aldehyde reacts with amines and ketones to form β-amino carbonyl derivatives. Comparative studies with methyl-substituted pyrazoles (e.g., 1-methyl-1H-pyrazol-4-yl derivatives) show reduced reactivity due to steric hindrance, highlighting the importance of substituent effects .

Q. What strategies are effective for analyzing and resolving contradictions in biological activity data between this compound derivatives and related analogs?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing the pyrazole with imidazole or triazole) and evaluate antimicrobial or anticancer activity using standardized assays (e.g., MIC for antimicrobial activity) .
  • Statistical Analysis : Apply multivariate regression to correlate electronic (Hammett σ constants) or steric parameters (Taft’s Es) with bioactivity. Contradictions in data may arise from differences in assay conditions (e.g., pH, solvent), which require rigorous standardization .

Q. What mechanistic insights can be gained from studying the participation of this compound in multicomponent reactions?

  • Methodological Answer : In hydrazone formation (e.g., reaction with hydrazines), the aldehyde acts as an electrophile, with the pyrazole ring stabilizing intermediates through resonance. Kinetic studies (e.g., monitoring by ¹H NMR) reveal rate-determining steps influenced by solvent polarity. For example, ethanol promotes faster condensation than DMF due to lower dielectric constant . Computational modeling (DFT) can further elucidate transition states and charge distribution .

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